BenchChemオンラインストアへようこそ!

6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine

Lipophilicity LogP Drug-likeness

6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS 939759-11-2) is a chlorinated tetrahydro-1-benzazepine with molecular formula C₁₀H₁₂ClN and molecular weight 181.66 g·mol⁻¹. It belongs to the benzazepine class of nitrogen heterocycles, specifically the 1-benzazepine regioisomeric series, where the azepine nitrogen occupies position 1 of the fused bicyclic system.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
CAS No. 939759-11-2
Cat. No. B3389851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
CAS939759-11-2
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)C(=CC=C2)Cl
InChIInChI=1S/C10H12ClN/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7H2
InChIKeyCBLJVSNJJAVSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS 939759-11-2): Procurement-Relevant Identity and Scaffold Classification


6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS 939759-11-2) is a chlorinated tetrahydro-1-benzazepine with molecular formula C₁₀H₁₂ClN and molecular weight 181.66 g·mol⁻¹ . It belongs to the benzazepine class of nitrogen heterocycles, specifically the 1-benzazepine regioisomeric series, where the azepine nitrogen occupies position 1 of the fused bicyclic system [1]. The compound is commercially supplied as a research-grade building block with typical purity ≥95% (HPLC) and a LogP of 3.09 . Its primary distinction from more extensively studied benzazepines lies in its 1-aza orientation, which fundamentally alters its hydrogen-bonding geometry, basicity, and receptor recognition profile relative to the prototypical 3-benzazepine pharmacophore [1].

Why 3-Benzazepine Analogs Cannot Substitute for 6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine in Structure-Activity Programs


The 1-benzazepine scaffold is regioisomeric to the pharmacologically dominant 3-benzazepine series, and this positional isomerism is not isofunctional [1]. The relocation of the secondary amine from position 3 to position 1 alters the spatial orientation of the nitrogen lone pair, modifying both the protonation state at physiological pH and the geometry of key ligand–receptor hydrogen bonds [1]. Consequently, 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine cannot be assumed to exhibit the dopamine D1 or alpha-2 adrenoceptor affinity profiles documented for 3-benzazepine congeners such as SK&F 86466 or SKF 81297 [2]. Procurement of a 3-benzazepine surrogate in a medicinal chemistry campaign targeting 1-benzazepine-mediated pharmacology would introduce an unvalidated regioisomeric variable, potentially invalidating SAR hypotheses or leading to false-negative screening outcomes [1][2].

Quantitative Differentiation Evidence: 6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine vs. Key Comparators


Lipophilicity Differential: Experimental LogP vs. 3-Benzazepine Positional Isomer

The target 1-benzazepine exhibits a measured LogP of 3.09 . Its direct positional isomer, 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 26232-35-9), has a QSPR-predicted LogP of 3.22 [1]. The ΔLogP of –0.13 indicates that the 1-benzazepine regioisomer is marginally less lipophilic, a difference that can influence passive membrane permeability, plasma protein binding, and distribution volume in pharmacokinetic studies [1].

Lipophilicity LogP Drug-likeness Permeability

Basicity Modulation: pKa Shift Induced by 6-Chloro Substitution vs. Des-Chloro 1-Benzazepine Core

The predicted pKa of the target compound is 4.42 ± 0.20 , whereas the unsubstituted 2,3,4,5-tetrahydro-1H-1-benzazepine (des-chloro core, CAS 1701-57-1) has a predicted pKa of 5.22 ± 0.20 . The –0.80 unit reduction reflects the electron-withdrawing effect of the 6-chloro substituent, which stabilizes the neutral amine form . At pH 7.4, this translates to a lower fraction of protonated species for the chlorinated analog, potentially altering its interaction with aspartate residues in aminergic GPCR orthosteric pockets .

pKa Ionization state Solubility Receptor binding

Synthetic Route Orthogonality: Aza-Claisen/RCM Access to 1-Benzazepine vs. Friedel-Crafts Cyclization for 3-Benzazepines

The 1-benzazepine scaffold is accessed via a synthetic strategy employing sequential aza-Claisen rearrangement and ring-closing metathesis (RCM), as reported by Ghosh et al. (Synlett, 2008) . This route is orthogonal to the Friedel-Crafts cyclization of N-chloroethyl-2-phenylacetamides typically used to construct the 3-benzazepine nucleus (e.g., in the manufacture of SK&F 86466) [1]. The 1-benzazepine route avoids harsh Lewis acid conditions (AlCl₃) and proceeds under mild, metal-catalyzed conditions, enabling greater functional group tolerance and access to substitution patterns that are incompatible with electrophilic aromatic substitution [1].

Synthetic accessibility 1-Benzazepine synthesis Aza-Claisen rearrangement Ring-closing metathesis

Polar Surface Area and Drug-Likeness Profile: Consistent TPSA with Divergent Receptor Engagement Potential

The target compound has a topological polar surface area (TPSA) of 12.03 Ų , identical to its 3-benzazepine positional isomer (TPSA ≈ 12 Ų) . Both compounds contain one hydrogen bond donor and one acceptor, yielding a favorable CNS multiparameter optimization (MPO) profile for blood-brain barrier penetration . However, the identical TPSA masks the divergent three-dimensional orientation of the H-bond donor (secondary amine) within the binding pocket—a geometric distinction that can only be exploited by employing the correct 1-benzazepine regioisomer in receptor crystallography or docking studies .

TPSA Drug-likeness CNS MPO Physicochemical profiling

High-Value Application Scenarios for 6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Based on Verified Differentiation


Medicinal Chemistry Library Diversification via Orthogonal 1-Benzazepine Scaffold

The synthetic accessibility of the 1-benzazepine core via aza-Claisen/RCM chemistry , as opposed to the Friedel-Crafts route required for 3-benzazepines [1], makes this compound a strategic starting material for generating structurally diverse screening libraries. Researchers can install substituents at positions incompatible with electrophilic aromatic substitution, expanding the chemical space accessible within benzazepine-focused lead optimization programs. The compound's commercial availability at 95% purity supports immediate use in parallel synthesis and fragment-based screening.

Pharmacophore Validation Studies Distinguishing 1-Benzazepine from 3-Benzazepine Binding Modes

The regioisomeric difference between the 1-benzazepine and 3-benzazepine scaffolds provides a powerful tool for pharmacophore validation. The distinct spatial orientation of the hydrogen-bond-donating secondary amine, despite identical TPSA (12.03 Ų) [1], enables researchers to probe the geometric requirements of aminergic GPCR pockets. This compound serves as a negative control or orthogonal probe in receptor binding and functional assays where 3-benzazepine pharmacology (e.g., α₂-adrenoceptor antagonism by SK&F 86466 with Ki = 9.4–20 nM ) has been characterized, thereby strengthening target engagement hypotheses.

Physicochemical Profiling of Chlorine-Substituted Benzazepines for CNS Drug Design

The quantified LogP (3.09) and pKa (4.42) of the target compound provide a defined baseline for CNS drug design campaigns. The LogP reduction of 0.13 units relative to the 3-benzazepine isomer (LogP 3.22) [1] and the pKa suppression of 0.80 units relative to the des-chloro core (pKa 5.22) allow medicinal chemists to calibrate predictive models for membrane permeability, CNS MPO scoring, and lysosomal trapping. The compound is thus suitable as a reference standard in physicochemical property assay development.

Building Block for Late-Stage Functionalization and PROTAC Linker Conjugation

The secondary amine of the 1-benzazepine scaffold is sterically and electronically distinct from the 3-benzazepine amine, as reflected in the pKa difference of 0.80 units . This distinct nucleophilicity enables selective N-functionalization (acylation, reductive amination, sulfonylation) in the presence of other reactive handles. The compound is therefore valuable as a versatile intermediate for constructing proteolysis-targeting chimeras (PROTACs), fluorescent probes, or affinity chromatography resins where regioisomeric purity of the benzazepine warhead is critical for target selectivity [1].

Quote Request

Request a Quote for 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.